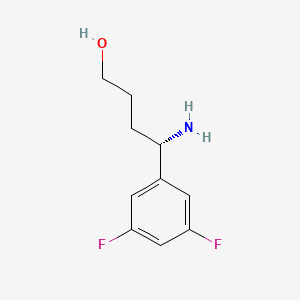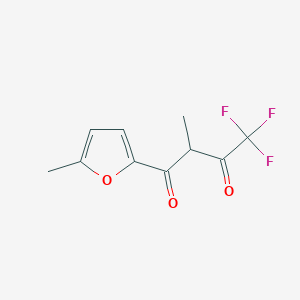
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione typically involves the reaction of 5-methylfurfural with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties[][6].
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione: This is a closely related compound with a similar structure but different substitution patterns.
Properties
CAS No. |
579-40-8 |
|---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O3/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
InChI Key |
AKTUINDWRSSVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
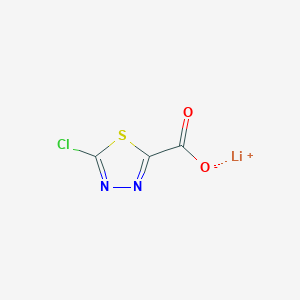
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
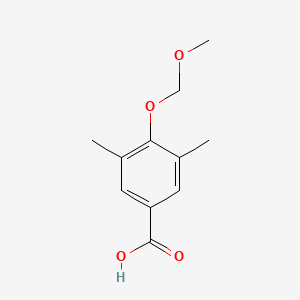
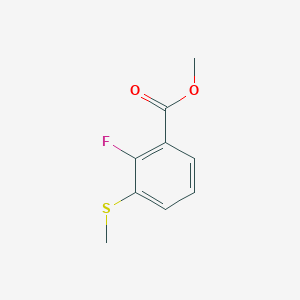
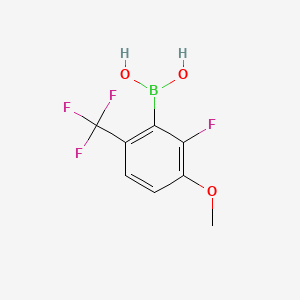
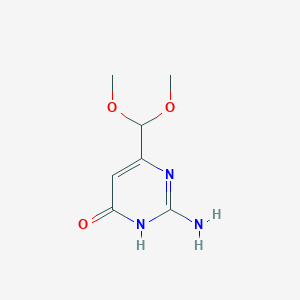

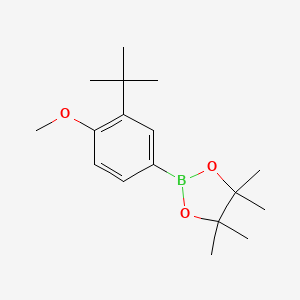
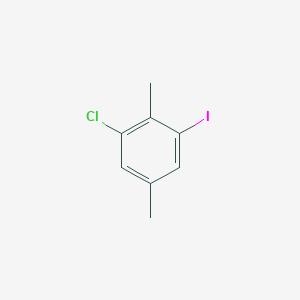
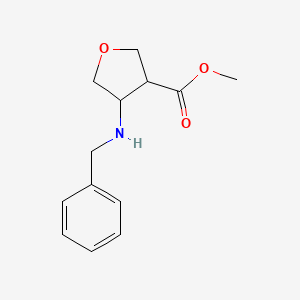
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
